Diphenyl diselenide
Overview
Description
Diphenyl diselenide (PhSeSePh) is an organic selenium compound that has garnered interest due to its unique chemical properties and potential applications. It has been studied for its ability to participate in various chemical reactions and its biological activities, particularly in models of oxidative stress .
Synthesis Analysis
The synthesis of diphenyl diselenide and its derivatives has been explored through different methodologies. One approach involves the synthesis of diphenyl diselenides that are o-substituted by an O(S,Se)-caranyl skeleton, which has been shown to influence the diastereoselectivity of certain reactions . Another method includes the reaction of diphenyl diselenide with alkyl halides in the presence of lanthanum metal to form unsymmetrical selenides . Additionally, indium(I) iodide-mediated cleavage of diphenyl diselenide has been used as an efficient one-pot procedure for synthesizing unsymmetrical diorganyl selenides .
Molecular Structure Analysis
The molecular structure of diphenyl diselenide derivatives has been characterized using X-ray crystallography, which provides insights into the intramolecular interactions that may influence the reactivity and selectivity of these compounds in chemical reactions .
Chemical Reactions Analysis
Diphenyl diselenide is known to participate in a variety of chemical reactions. It has been used as a reagent for intermolecular domino reactions of unsaturated compounds under photoirradiation conditions, leading to the formation of three-component coupling products . It also reacts with methylenecyclopropanes upon heating to give ring-opened products, which can further undergo oxidative cyclization . Moreover, diphenyl diselenide can add to electron-deficient alkynes and isocyanides upon irradiation with near-UV light, resulting in selective three-component coupling products9. The compound has also been involved in the conversion of alkynes into 1,2-diketones in the presence of [bis(trifluoroacetoxy)iodo]benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenyl diselenide are influenced by its interactions with other molecules. For instance, its ability to oxidize various thiols has been studied, revealing that the rate of oxidation is dependent on the pH of the incubation medium . In the context of biological systems, diphenyl diselenide has shown protective effects in rat hippocampal slices subjected to oxygen-glucose deprivation, suggesting its potential as a pharmacological tool against brain disorders . The oxidative addition of diphenyl diselenide to palladium complexes has been investigated, leading to the formation of both dinuclear and mononuclear complexes, which have been structurally characterized10.
Scientific Research Applications
1. Neuroprotection in Chemotherapy
- Summary of Application : Diphenyl diselenide (DPDS) has been studied for its potential to reduce neurotoxicity associated with chemotherapy, specifically doxorubicin-induced neurotoxicity in rats .
- Methods of Application : In the study, rats were administered with an antineoplastic agent doxorubicin (7.5 mg/kg) and DPDS (5 and 10 mg/kg). The behavioral and biochemical effects were then observed .
- Results : The study found that DPDS considerably abated the anxiogenic-like behavior, motor and locomotor insufficiencies associated with doxorubicin. It also demonstrated reversal of doxorubicin-mediated decline in cerebral and cerebellar antioxidant status indices and the increase in acetylcholinesterase (AChE) activity .
2. Alleviation of Oxidative Stress and Inflammation in Diabetic Nephropathy
- Summary of Application : DPDS has been found to alleviate tert-Butyl Hydrogen Peroxide-Induced Oxidative Stress and Lipopolysaccharide-Induced Inflammation in Rat Glomerular Mesangial Cells .
- Methods of Application : The study investigated the effects of DPDS on tert-butyl hydrogen peroxide (t-BHP)-induced oxidative stress and lipopolysaccharide (LPS)-induced inflammation in rat glomerular mesangial (HBZY-1) cells .
- Results : DPDS attenuated t-BHP-induced cytotoxicity, concurrent with decreased intracellular ROS and MDA contents and increased SOD activity and GSH content. Moreover, DPDS augmented the protein and mRNA expression of Nrf2, HO-1, NQO1, and GCLC in t-BHP-stimulated HBZY-1 cells .
3. Thiol Modifier Effects
- Summary of Application : Diphenyl diselenide has been studied for its thiol modifier effects. It reacts with a thiolate nucleophile, leading to the breaking of the selenium–selenium (Se–Se) bond .
- Methods of Application : The study investigated the reaction of several diselenides of formula (R-PhSe)2 (R = CH3O, CH3, H, Cl, CF3) with a thiolate nucleophile .
- Results : The study found that withdrawing substituents favor the reaction, effectively making the reaction energy more negative, but strong electron-withdrawing groups also prompt structural modification on the starting reactant, increasing the reaction barrier .
4. Organic Synthesis
- Summary of Application : Diphenyl diselenide is used in the methoxyselenenylation of alkenes, dihydroxylation of double bonds, hydrothiolation of terminal alkynes .
- Methods of Application : It is used in the synthesis of the unsymmetrical diorganyl selenides, 1-(phenylselenomethyl)vinyl selenides, allylic phenyl selenides .
- Results : The results of these reactions are the formation of new compounds with potential applications in various fields .
5. Alleviation of Methylmercury Poisoning
- Summary of Application : Diphenyl diselenide has been found to alleviate methylmercury poisoning in grass carp .
- Methods of Application : The study investigated the effects of Diphenyl diselenide on methylmercury-induced toxicity in grass carp .
- Results : The study found that Diphenyl diselenide can effectively alleviate the toxic effects of methylmercury in grass carp .
6. Organic Catalysis
- Summary of Application : Diphenyl diselenide has been used in organic catalysis, such as Baeyer–Villiger oxidations of aldehydes and ketones, oxidations of alcohols and nitrogen containing compounds and alkene epoxidations .
- Methods of Application : It is used in the presence of hydrogen peroxide (H2O2), Diphenyl diselenide is readily oxidized to a selenoxide, in which the Se–Se bond is weakened and upon reaction with further equivalents of H2O2 an autocatalytic mechanism is established leading to benzeneperoxyseleninic acid which may act as an oxidizing agent .
- Results : The results of these reactions are the formation of new compounds with potential applications in various fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(phenyldiselanyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWZCHLUQSHMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061864 | |
Record name | Diselenide, diphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl diselenide | |
CAS RN |
1666-13-3 | |
Record name | Diphenyl diselenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1666-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyldiselenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001666133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl diselenide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diselenide, diphenyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diselenide, diphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl diselenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYL DISELENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ATU3Z459Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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